1-(4-chlorophenyl)-1H-imidazole-2-thiol
CAS No.: 175673-63-9
Cat. No.: VC1987607
Molecular Formula: C9H7ClN2S
Molecular Weight: 210.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175673-63-9 |
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Molecular Formula | C9H7ClN2S |
Molecular Weight | 210.68 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-1H-imidazole-2-thione |
Standard InChI | InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) |
Standard InChI Key | QJWMVYCYPCPSKK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C=CNC2=S)Cl |
Canonical SMILES | C1=CC(=CC=C1N2C=CNC2=S)Cl |
Introduction
Chemical Properties and Structure
Basic Information and Identifiers
1-(4-Chlorophenyl)-1H-imidazole-2-thiol is identified by the CAS number 17452-12-9. Its molecular formula is C₉H₇ClN₂S with a molecular weight of 210.68 g/mol . The compound can be represented by several chemical identifiers, including:
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IUPAC Name: 1-(4-chlorophenyl)-1H-imidazole-2-thiol
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InChI: InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
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InChI Key: QJWMVYCYPCPSKK-UHFFFAOYSA-N
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are important for its handling, storage, and application in research and synthesis. These properties are summarized in Table 1 below:
Structural Characteristics
The structure of 1-(4-chlorophenyl)-1H-imidazole-2-thiol consists of three key components: an imidazole ring, a chlorophenyl group, and a thiol functional group. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The chlorophenyl group is attached to the nitrogen at position 1, while the thiol group is attached to position 2 of the imidazole ring . This structural arrangement confers unique chemical and biological properties to the compound.
Synthesis Methods
Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1H-imidazole-2-thiol typically requires careful control of reaction conditions:
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Solvents: Common solvents include ethanol, acetonitrile, or DMF, with the choice depending on the specific synthetic route.
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Temperature: Reactions may be conducted at room temperature, under reflux conditions, or using microwave irradiation, depending on the synthetic approach.
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Catalysts: Acidic catalysts such as p-toluenesulfonic acid (PTSA) may be employed to facilitate certain reactions, particularly in the formation of the imidazole ring .
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Reaction Time: Conventional thermal methods may require several hours, while microwave-assisted methods can complete the reaction in minutes .
Chemical Reactions
1-(4-Chlorophenyl)-1H-imidazole-2-thiol can participate in various chemical reactions, primarily due to the reactivity of the thiol group and the imidazole ring:
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Oxidation Reactions: The thiol group can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
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Reduction Reactions: The compound can be subjected to reduction, modifying either the imidazole ring or the chlorophenyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
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Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the chlorophenyl group, allowing for further functionalization. These reactions often involve halogenating agents, nucleophiles, and bases under various conditions.
Biological Activities
Antimicrobial Properties
Imidazole derivatives, including those structurally related to 1-(4-chlorophenyl)-1H-imidazole-2-thiol, have demonstrated significant antimicrobial activities. While specific data for the exact compound is limited in the search results, studies on similar compounds provide insights into its potential antimicrobial properties.
Table 2: Antimicrobial Activity of Related Imidazole-2-thiol Derivatives
The data indicates that certain imidazole-2-thiol derivatives exhibit promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Notably, compound 6d showed twice the potency of ciprofloxacin against S. aureus, highlighting the potential of this class of compounds as antimicrobial agents .
Mechanism of Action
The biological activity of 1-(4-chlorophenyl)-1H-imidazole-2-thiol and related compounds can be attributed to several mechanisms:
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Enzyme Inhibition: The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is particularly relevant for interactions with enzymes containing accessible cysteine residues.
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Membrane Interaction: The lipophilic chlorophenyl group may enhance the compound's ability to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
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Redox Activity: The thiol group can participate in redox reactions within biological systems, potentially disrupting cellular redox homeostasis.
Structure-Activity Relationships
The biological activity of imidazole-2-thiol derivatives is strongly influenced by the nature and position of substituents. Several structural analogues of 1-(4-chlorophenyl)-1H-imidazole-2-thiol have been synthesized and studied, revealing important structure-activity relationships:
Table 3: Comparison of Structural Analogues
Key observations from these structure-activity relationships include:
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Halogen Substitution: The presence of halogens (chlorine, bromine) on the phenyl rings enhances lipophilicity and may improve membrane permeability and binding to target sites.
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Position of Substitution: Substitutions at different positions of the imidazole ring (positions 4 or 5) can significantly affect the compound's interaction with biological targets.
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Additional Functional Groups: The introduction of electron-withdrawing (nitro) or electron-donating (methyl) groups can modulate the electronic properties and biological activities.
Applications in Research and Drug Development
Medicinal Chemistry Applications
1-(4-Chlorophenyl)-1H-imidazole-2-thiol serves as a valuable scaffold in medicinal chemistry for several reasons:
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Lead Compound: It can function as a lead compound for the development of novel therapeutic agents, particularly antimicrobial compounds addressing the growing concern of antibiotic resistance.
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Enzyme Inhibitor Development: The compound's ability to interact with enzymes makes it useful in developing inhibitors targeting specific enzymes, such as inosine-5′-monophosphate dehydrogenase (IMPDH).
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Structure-Activity Relationship Studies: The compound provides a platform for SAR studies, enabling researchers to develop more potent and selective derivatives through systematic structural modifications.
Synthetic Applications
In synthetic organic chemistry, 1-(4-chlorophenyl)-1H-imidazole-2-thiol can serve as:
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Building Block: The compound can function as a building block for the synthesis of more complex molecules, leveraging the reactivity of the thiol group and the imidazole ring.
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Nucleophilic Agent: The thiol group can participate in nucleophilic substitution reactions, enabling the creation of diverse sulfur-containing derivatives.
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Ligand for Metal Complexes: The compound can act as a ligand in the formation of metal complexes, with potential applications in catalysis and materials science.
Analytical Research
The compound has potential applications in analytical research:
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Protein Binding Studies: Its ability to form covalent bonds with proteins makes it useful in studies exploring protein structure and function.
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Enzyme Mechanism Studies: The compound can be employed to investigate enzyme mechanisms, particularly those involving nucleophilic sites.
Current Research and Future Directions
Recent Advances
Recent research on imidazole-2-thiol derivatives has focused on:
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Novel Synthetic Methods: Development of more efficient synthetic routes, including microwave-assisted and one-pot synthesis methods, to improve yields and reduce reaction times .
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Biological Activity Screening: Comprehensive screening of imidazole derivatives against various bacterial strains, identifying compounds with promising antibacterial activity .
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Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity, guiding the design of more potent compounds .
Research Gaps and Challenges
Despite progress in this field, several challenges and knowledge gaps remain:
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Mechanism Elucidation: Detailed understanding of the precise mechanisms by which 1-(4-chlorophenyl)-1H-imidazole-2-thiol and its derivatives exert their biological effects is still limited.
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Selectivity Issues: Improving selectivity for bacterial targets over mammalian cells remains a challenge for antimicrobial applications.
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Pharmacokinetic Properties: Optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for developing clinically viable compounds.
Future Research Directions
Future research on 1-(4-chlorophenyl)-1H-imidazole-2-thiol could focus on:
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Targeted Modifications: Systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
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Combination Studies: Investigation of potential synergistic effects with established antibiotics to overcome resistance mechanisms.
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Mechanistic Studies: Detailed investigations of the molecular mechanisms underlying the biological activities, using advanced techniques such as X-ray crystallography and molecular dynamics simulations.
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Expanded Applications: Exploration of additional therapeutic applications beyond antimicrobial activity, such as anticancer, antiviral, or anti-inflammatory properties.
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